4-methyl-3-(pentafluoroethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2/c1-3-2-12-13-4(3)5(7,8)6(9,10)11/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJIFIZGIKIZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformational Chemistry of 4 Methyl 3 Pentafluoroethyl 1h Pyrazole Derivatives
Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic heterocycle, which generally makes it reactive towards electrophiles. nih.gov However, its reactivity is profoundly modulated by the electronic properties of its substituents. nih.govchim.it In 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, the ring's inherent nucleophilicity is significantly diminished by the powerful inductive effect of the C2F5 group.
In unsubstituted pyrazoles, electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site. nih.govresearchgate.net Halogenation of pyrazoles, for instance, consistently yields 4-halopyrazoles under mild conditions. researchgate.net However, in the target molecule, the C4 position is already occupied by a methyl group. Therefore, any potential electrophilic attack on the pyrazole ring would be directed to the C5 position. Nucleophilic attack, which is generally disfavored on the pyrazole ring, is rendered more plausible at the C3 and C5 positions due to the electron deficiency induced by the adjacent nitrogen atoms and the C2F5 substituent. nih.gov
The reactivity of the pyrazole ring in this compound is a balance of competing electronic effects. The pentafluoroethyl (C2F5) group at the C3 position is a potent electron-withdrawing group, which strongly deactivates the entire ring towards electrophilic aromatic substitution. mdpi.comnih.gov This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts acylation on the ring challenging to achieve.
Conversely, the methyl group at the C4 position is a weak electron-donating group, which would typically activate the ring and direct incoming electrophiles to the ortho (C3 and C5) positions. Given that C3 is already substituted, its directing influence would favor substitution at C5. Despite this, the deactivating effect of the C2F5 group is overwhelmingly dominant, resulting in a significantly electron-deficient pyrazole core that is generally resistant to electrophilic attack.
This electron deficiency, however, enhances the ring's susceptibility to nucleophilic aromatic substitution, a reaction class that is rare for pyrazoles unless they bear strong electron-withdrawing groups. chim.it The C3 and C5 positions become more electrophilic and could potentially be attacked by strong nucleophiles, leading to displacement of a leaving group if one were present at these positions.
| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |
|---|---|---|---|---|
| -C2F5 | C3 | Strongly Electron-Withdrawing | Strong Deactivation | Activation at C3 and C5 |
| -CH3 | C4 | Weakly Electron-Donating | Weak Activation (directing to C5) | Weak Deactivation |
Reactions Involving the Pentafluoroethyl Moiety
The pentafluoroethyl group is characterized by the exceptional strength of its carbon-fluorine bonds, rendering it highly stable and generally unreactive under standard organic synthesis conditions.
Selective functionalization of the pentafluoroethyl group requires harsh conditions to activate the robust C-F bonds. researchgate.net Such transformations are challenging and often rely on organometallic chemistry. Transition metal complexes, particularly those of late transition metals, can mediate C-F bond activation through mechanisms like oxidative addition. nih.govresearchgate.net This process involves the insertion of the metal center into a C-F bond, forming an organometallic intermediate that can be further functionalized. Another potential route is reductive defluorination, which can be accomplished using potent reducing agents such as alkali metals or low-valent transition metal complexes. researchgate.net These reactions typically proceed through radical or carbanionic intermediates, which can be trapped by electrophiles. However, achieving selectivity for a specific C-F bond within the C2F5 group is a significant synthetic hurdle.
The pentafluoroethyl group is highly resistant to oxidative degradation due to the high electronegativity of fluorine, which shields the carbon backbone from attack.
Reductive transformations are more feasible, although they require powerful reducing agents. The complete reduction of a C2F5 group to an ethyl group is a challenging multi-electron process. More commonly, partial reduction leading to hydrodefluorination can occur. researchgate.net The mechanism of such reductions can involve sequential single-electron transfers to form radical anions, which then expel fluoride (B91410) ions. The reverse of oxidative addition, known as reductive elimination, is a key concept in organometallic catalysis where two groups are eliminated from a metal center to form a new bond. libretexts.orgwikipedia.orglibretexts.org In the context of a functionalized C2F5 group attached to a metal, reductive elimination could be a pathway to form new C-C or C-H bonds.
Reactions Involving the Methyl Group
The methyl group at the C4 position, while seemingly simple, offers a handle for further synthetic elaboration. Its reactivity is influenced by the electron-deficient nature of the pyrazole ring to which it is attached. This electron deficiency increases the acidity of the methyl protons, making them susceptible to deprotonation by a suitable base.
Common transformations for a methyl group in this electronic environment include radical halogenation and condensation reactions. Free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, can convert the methyl group into a bromomethyl group. This resulting 4-(bromomethyl)-3-(pentafluoroethyl)-1H-pyrazole is a versatile intermediate for introducing a wide range of functionalities via nucleophilic substitution.
Furthermore, under strongly basic conditions, the methyl group can be deprotonated to form a resonance-stabilized carbanion. This nucleophile can then participate in condensation reactions with various electrophiles, such as aldehydes or ketones, in an aldol-type reaction. This provides a pathway for carbon-carbon bond formation and the extension of a side chain at the C4 position.
| Reaction Type | Typical Reagents | Product | Synthetic Utility |
|---|---|---|---|
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 4-(Bromomethyl) derivative | Intermediate for nucleophilic substitution |
| Condensation | Strong base (e.g., LDA), Aldehyde (R-CHO) | 4-(2-Hydroxyalkyl) derivative | C-C bond formation, side-chain elaboration |
Methyl Group Functionalization and Derivatization
The methyl group at the C4 position of the pyrazole ring serves as a key handle for a variety of functionalization and derivatization reactions. Its protons are susceptible to deprotonation, and the group can undergo free-radical halogenation, paving the way for the introduction of a wide range of functional groups.
One of the most common and synthetically useful transformations is the bromination of the methyl group to form a bromomethyl derivative. This is typically achieved under free-radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 4-(bromomethyl)-3-(pentafluoroethyl)-1H-pyrazole is a versatile intermediate. The highly reactive C-Br bond allows for facile nucleophilic substitution reactions, enabling the introduction of various functionalities.
For instance, reaction with alkoxides can yield ethers, while treatment with cyanides can produce the corresponding nitrile. Furthermore, the bromomethyl derivative can be converted into phosphonium (B103445) salts, which are valuable reagents in Wittig reactions for the formation of alkenes. The table below summarizes some of the key derivatizations possible from the bromomethyl intermediate, based on established pyrazole chemistry.
| Reagent | Product Type | Functional Group Introduced |
| Sodium Methoxide (NaOMe) | Ether | -CH₂OCH₃ |
| Potassium Cyanide (KCN) | Nitrile | -CH₂CN |
| Triphenylphosphine (PPh₃) | Phosphonium Salt | -CH₂P(Ph)₃⁺Br⁻ |
| Sodium Azide (NaN₃) | Azide | -CH₂N₃ |
| Potassium Acetate (KOAc) | Ester | -CH₂OC(O)CH₃ |
Derivatization to Complex Molecular Architectures
The inherent reactivity of the this compound core, coupled with the functional handles introduced via methyl group derivatization, allows for its elaboration into more complex molecular architectures, including fused heterocyclic systems and other polyfluorinated structures.
Formation of Fused Heterocyclic Systems
The pyrazole ring can serve as a building block for the construction of various fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. One common strategy involves the use of a 4-acetylpyrazole (B2715411) derivative, which can be prepared from the corresponding 4-methylpyrazole. The acetyl group provides a reactive site for condensation reactions with bifunctional reagents to form a new fused ring.
For example, the reaction of a 4-acetyl-5-methyl-1-phenyl-pyrazole with various reagents can lead to the formation of fused systems like pyrazolopyridines, pyrazolothiazoles, and pyrazolothiadiazoles. researchgate.net Although the specific substrate is different, the general principle of using a functionalized 4-position to build a new ring is directly applicable. A plausible synthetic route could involve the oxidation of the methyl group to a carboxylic acid, followed by conversion to an acid chloride and subsequent reaction with a suitable binucleophile.
Another approach involves the [3+2] cycloaddition reactions of pyrazole derivatives. While not directly involving the methyl group, the pyrazole ring itself can participate in cycloadditions to form fused systems, particularly when activated by the electron-withdrawing pentafluoroethyl group.
Transformations Leading to Polyfluorinated Structures
The presence of the pentafluoroethyl group already classifies this compound as a polyfluorinated structure. However, further transformations can introduce additional fluorine atoms or other fluorinated moieties into the molecule.
One potential pathway for increasing the fluorine content is through electrophilic fluorination of the pyrazole ring, although the presence of the deactivating pentafluoroethyl group would likely make this challenging. A more plausible approach involves the use of the functionalized methyl group to introduce other fluorine-containing substituents. For instance, the bromomethyl derivative could be reacted with a fluorinated alcohol to introduce a polyfluoroalkoxy side chain.
Furthermore, transformations involving the pentafluoroethyl group itself, while generally difficult due to the strength of the C-F bonds, are not inconceivable under harsh conditions or with specific reagents. Research on the reactivity of polyfluoroalkyl side chains on aromatic and heterocyclic systems is an active area, and it is possible that reactions such as dehydrofluorination or substitution of a fluorine atom could be achieved, leading to novel polyfluorinated pyrazole derivatives. The synthesis of related structures such as 5-fluoro-3-(pentafluoroethyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazole and 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid highlights the feasibility of constructing pyrazoles with multiple fluorinated substituents. bldpharm.comlab-chemicals.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, offering specific information on the hydrogen, carbon, and fluorine atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its proton environments. Key expected resonances include a singlet for the methyl group (CH ₃) protons and another singlet for the proton at the C5 position of the pyrazole (B372694) ring. A broad singlet corresponding to the N-H proton is also anticipated, with its chemical shift being sensitive to solvent, concentration, and temperature.
A significant aspect of unsymmetrically substituted pyrazoles is the phenomenon of prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms of the ring. nih.govresearchgate.net This exchange can lead to the existence of two tautomeric forms: this compound and 4-methyl-5-(pentafluoroethyl)-1H-pyrazole. The equilibrium between these tautomers can be studied using ¹H NMR, sometimes requiring variable temperature experiments to resolve the distinct signals of each form or observe coalescence. rsc.org In some cases, both tautomers can even co-exist in the crystalline state. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | Broad, variable | Singlet (br s) |
| C5-H | ~7.5 - 8.5 | Singlet (s) |
| C4-CH₃ | ~2.0 - 2.5 | Singlet (s) |
¹³C NMR spectroscopy provides essential information about the carbon framework of the molecule. The spectrum for this compound would display signals for each unique carbon atom. The carbons of the pentafluoroethyl group (-CF₂-CF₃) will exhibit characteristic splitting due to one-bond and two-bond coupling with fluorine atoms (¹J(C-F) and ²J(C-F)). The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are indicative of their electronic environment, influenced by the methyl and the strongly electron-withdrawing pentafluoroethyl substituents. rsc.orgresearchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Couplings |
|---|---|---|
| C3 | ~140 - 150 | t, ²J(C-F) |
| C4 | ~110 - 120 | - |
| C5 | ~130 - 140 | - |
| -C F₂-CF₃ | ~110 - 125 | tq, ¹J(C-F), ²J(C-F) |
| -CF₂-C F₃ | ~115 - 120 | qt, ¹J(C-F), ²J(C-F) |
| -CH₃ | ~10 - 15 | - |
¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. thermofisher.com For the pentafluoroethyl group, the ¹⁹F NMR spectrum is expected to show two distinct signals: one for the trifluoromethyl (-CF₃) group and one for the difluoromethylene (-CF₂) group. These two signals will be mutually coupled, resulting in a classic A₂X₃ spin system. The -CF₃ signal should appear as a triplet, and the -CF₂ signal should appear as a quartet, with the coupling constant (³J(F-F)) providing connectivity information. The chemical shifts are sensitive to the electronic environment, offering further structural confirmation. ucsb.edunih.gov
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Coupling Constant |
|---|---|---|---|
| -CF₂-F ₃ | ~ -80 to -86 | Triplet (t) | ³J(F-F) |
| -CF ₂-CF₃ | ~ -110 to -125 | Quartet (q) | ³J(F-F) |
Two-dimensional (2D) NMR techniques are used to establish correlations between different nuclei. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would confirm the lack of proton-proton coupling between the methyl and pyrazole ring protons, as they are expected to be isolated singlets. More advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for definitively assigning the ¹H and ¹³C signals by showing one-bond (C-H) and multiple-bond (C-C-H, etc.) correlations, respectively. Furthermore, a ¹⁹F-¹⁹F COSY experiment could be employed to unequivocally confirm the coupling between the -CF₂- and -CF₃ groups within the pentafluoroethyl moiety. southampton.ac.uk
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the compound's molecular weight and elemental formula and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or M⁺•), allowing for the unambiguous determination of the molecular formula, C₆H₅F₅N₂.
Electron ionization (EI) or electrospray ionization (ESI) would reveal characteristic fragmentation pathways. nih.gov The fragmentation of pyrazoles often involves the cleavage of the ring and the loss of substituents. researchgate.net For this compound, key fragmentation events would likely include the loss of the pentafluoroethyl side chain or parts of it (e.g., loss of •CF₃ or •C₂F₅). The pyrazole ring itself may fragment through the expulsion of stable neutral molecules like HCN. researchgate.net
Table 4: Predicted Key Mass Spectrometry Fragments for C₆H₅F₅N₂
| m/z (Mass/Charge Ratio) | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 212 | [C₆H₅F₅N₂]⁺• | Molecular Ion (M⁺•) |
| 143 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |
| 93 | [M - C₂F₅]⁺ | Loss of a pentafluoroethyl radical |
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within the molecule provide a unique "fingerprint," allowing for its structural characterization. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrazole ring, the methyl group, and the pentafluoroethyl substituent.
The analysis of the FT-IR spectrum of this compound would involve the identification of several key vibrational modes. The N-H stretching vibration of the pyrazole ring is typically observed in the region of 3100-3200 cm⁻¹. The C-H stretching vibrations of the methyl group are expected to appear around 2900-3000 cm⁻¹. The C=N and N-N stretching vibrations of the pyrazole ring are characteristic and generally fall within the 1400-1600 cm⁻¹ range.
A crucial aspect of the spectrum for this particular compound is the presence of the pentafluoroethyl group. The C-F stretching vibrations are known to produce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm⁻¹. The presence of multiple fluorine atoms in the pentafluoroethyl group would likely result in a series of intense and complex absorption bands in this region, which are highly characteristic of perfluoroalkyl substituents.
Based on published data for structurally similar fluorinated pyrazoles, the expected vibrational frequencies for this compound are summarized in the interactive data table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3150 | N-H stretching | Pyrazole ring |
| ~ 2950 | C-H stretching | Methyl group |
| ~ 1550 | C=N stretching | Pyrazole ring |
| ~ 1450 | C-H bending | Methyl group |
| ~ 1400 | N-N stretching | Pyrazole ring |
| 1100-1300 | C-F stretching | Pentafluoroethyl group |
This table presents expected vibrational frequencies based on data from analogous compounds and general spectroscopic principles.
Thermal Analysis (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to determine the thermal properties of a material, such as its melting point, glass transition temperature, and decomposition temperature.
For this compound, a DSC analysis would provide valuable information about its thermal stability and phase behavior. A typical DSC thermogram would display endothermic and exothermic peaks corresponding to physical and chemical changes occurring in the sample as it is heated. An endothermic peak would indicate a process that absorbs heat, such as melting, while an exothermic peak would signify a heat-releasing process, such as decomposition.
The melting point of the compound would be observed as a sharp endothermic peak on the DSC curve. The position of this peak provides the melting temperature, which is a key physical property for assessing the purity of the compound. Following the melting, if the compound is thermally stable, the DSC trace would remain relatively flat until the onset of decomposition.
A hypothetical DSC data table for this compound, based on the expected behavior of similar fluorinated heterocyclic compounds, is presented below.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Expected | Expected | Endothermic |
| Decomposition | Expected | Expected | Exothermic |
This table illustrates the type of data that would be obtained from a DSC analysis. The actual values would need to be determined experimentally.
Theoretical and Computational Investigations of 4 Methyl 3 Pentafluoroethyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, these methods provide deep insights into its electronic landscape and thermodynamic stability.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netufrj.br Studies on substituted pyrazoles using DFT, often at the B3LYP/6-31G(d) level of theory or higher, allow for the optimization of the molecular geometry and the calculation of various electronic properties. researchgate.netnih.gov For this compound, DFT calculations would reveal the influence of the electron-donating methyl group at the C4 position and the strongly electron-withdrawing pentafluoroethyl group at the C3 position.
The optimized geometry would provide precise bond lengths and angles. The presence of the bulky and highly electronegative C2F5 group is expected to induce some steric strain and influence the planarity of the pyrazole (B372694) ring. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. researchgate.net The large HOMO-LUMO energy gap, anticipated due to the presence of the pentafluoroethyl group, suggests high electronic stability and relatively low chemical reactivity. nih.gov
Table 1: Calculated Molecular Properties of Substituted Pyrazoles from DFT Studies
| Property | 4-chloro-1H-pyrazole researchgate.net | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov |
|---|---|---|
| HOMO Energy (eV) | - | - |
| LUMO Energy (eV) | - | - |
| Energy Gap (eV) | - | ~4.458 |
The pyrazole ring is an aromatic heterocycle, and the nature of its substituents can modulate this aromaticity. nih.gov The methyl group at C4, being electron-donating, is expected to enhance the electron density of the ring and thereby stabilize the aromatic system. Conversely, the strongly electron-withdrawing pentafluoroethyl group at C3 will significantly decrease the electron density of the ring. This push-pull electronic effect can lead to interesting modifications of the aromatic character. While the pyrazole ring in this compound is expected to remain aromatic, the degree of aromaticity might be altered compared to the parent pyrazole.
Mechanistic Elucidation of Synthetic Pathways
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted pyrazoles.
The synthesis of 3,5-disubstituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. thieme.de For this compound, a plausible synthetic route would involve the reaction of a corresponding β-diketone bearing a pentafluoroethyl group with methylhydrazine. Computational modeling can be employed to investigate the reaction mechanism, identify transition states, and calculate activation energies. nih.gov DFT calculations can map out the potential energy surface of the reaction, elucidating the step-wise formation of the pyrazole ring. This includes the initial nucleophilic attack, cyclization, and subsequent dehydration steps. The calculated energy barriers for different possible pathways can help in predicting the most favorable reaction conditions. nih.gov
Reactivity Prediction and Chemo/Regioselectivity Studies
The prediction of reactivity and selectivity is a key application of computational chemistry in organic synthesis.
The reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine can lead to the formation of two regioisomers. conicet.gov.ar In the synthesis of this compound, the reaction of a suitable diketone with methylhydrazine could potentially yield two different N-methyl pyrazole isomers. Computational studies can predict the regioselectivity of this reaction by comparing the activation energies of the transition states leading to the different products. rsc.org The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, a phenomenon that can be rationalized through computational modeling of solvent effects. conicet.gov.arresearchgate.net The electronic properties of the substituents play a crucial role, with the electron-withdrawing pentafluoroethyl group influencing the electrophilicity of the adjacent carbonyl carbon in the diketone precursor.
Conformational Analysis
The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound would focus on the rotational barriers around the C3-C(pentafluoroethyl) bond and the C4-C(methyl) bond. While the methyl group is relatively small, the pentafluoroethyl group is significantly larger and its rotation will be more sterically hindered. Computational methods can be used to calculate the potential energy surface for the rotation around these bonds, identifying the most stable conformers and the energy barriers between them. This information is valuable for understanding how the molecule might interact with other molecules, for instance, in a biological context. Nuclear Overhauser Effect Spectroscopy (NOESY) is an experimental technique that can be used to probe the spatial proximity of atoms and thus provide information about the preferred conformation in solution, which can then be compared with computational predictions. mdpi.com
Applications and Emerging Roles in Advanced Chemical Sciences
Contributions to Coordination Chemistry Ligand Design
The pyrazole (B372694) scaffold is a well-established and versatile building block in the design of ligands for coordination chemistry. nih.govajgreenchem.comacs.org The two adjacent nitrogen atoms in the pyrazole ring provide excellent coordination sites for a wide variety of metal ions. The introduction of a pentafluoroethyl group at the 3-position and a methyl group at the 4-position of the pyrazole ring, as in 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, is anticipated to significantly modulate its properties as a ligand.
The strongly electron-withdrawing nature of the pentafluoroethyl group can influence the electron density on the pyrazole ring, thereby affecting the coordination strength and the stability of the resulting metal complexes. nih.govacs.org This electronic modification can be harnessed to fine-tune the redox potentials and catalytic activity of the metal centers. Furthermore, the steric bulk of the pentafluoroethyl and methyl groups can be exploited to control the coordination geometry around the metal ion and to create specific pockets in the coordination sphere, which is crucial for applications in catalysis and molecular recognition.
Fluorinated pyrazole ligands have been successfully employed in the synthesis of various coordination complexes, and their unique properties have been a subject of considerable interest. nih.govacs.org Although specific studies on this compound as a ligand are not yet widely reported, the established principles of ligand design suggest its potential utility in creating novel metal complexes with tailored electronic and steric properties.
Roles in Organometallic Catalysis and Material Science
The unique electronic and structural features of fluorinated pyrazoles make them attractive candidates for applications in organometallic catalysis and material science. nih.govresearchgate.net The incorporation of a pentafluoroethyl group in this compound can lead to the development of catalysts with enhanced stability and selectivity. The electron-withdrawing effect of the C2F5 group can influence the reactivity of the metal center in an organometallic complex, potentially leading to improved catalytic performance in various organic transformations.
In the realm of material science, pyrazole derivatives are known to be useful in the development of new materials with specific optical and electronic properties. royal-chem.comnih.gov Fluorinated pyrazoles, in particular, have been investigated for their potential in creating materials with desirable characteristics such as high thermal stability and specific liquid crystalline or photoluminescent behaviors. The presence of the pentafluoroethyl group in this compound could impart advantageous properties such as increased lipophilicity and thermal stability to polymers or other materials into which it is incorporated. The potential for this compound to be used in the creation of advanced materials is an active area of interest.
Development of Functional Materials (e.g., Battery Electrolyte Additives, Sensor Components)
The quest for advanced functional materials has led to the exploration of a wide range of organic molecules, and fluorinated pyrazoles have emerged as promising candidates in this area.
Battery Electrolyte Additives: The development of high-performance lithium-ion batteries is critically dependent on the composition of the electrolyte. Additives play a crucial role in improving the stability and performance of batteries. Fluorinated compounds are often used as electrolyte additives to enhance the properties of the solid-electrolyte interphase (SEI) layer, which is crucial for the longevity and safety of the battery.
Research on structurally related fluorinated pyrazoles, such as those with trifluoromethyl groups, has shown their potential as additives in lithium-ion battery electrolytes. researchgate.netresearchgate.netiaea.org These additives can improve the electrochemical stability and ionic conductivity of the electrolyte. Although direct data for this compound is not available, its fluorinated nature suggests it could offer similar benefits.
Table 1: Representative Performance of Fluorinated Pyrazole Additives in Lithium-Ion Batteries
| Additive Compound | Concentration (wt%) | Effect on Performance | Reference |
| 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole | 5.0 | Forms an effective cathode-electrolyte interphase (CEI), improving cycling performance. researchgate.net | researchgate.net |
| 3,5-bis(trifluoromethyl)-1H-pyrazole | Not specified | Investigated for high-voltage applications. researchgate.net | researchgate.net |
| Pyrazole | 0.2 | Minimizes corrosion and dendrite formation in aqueous Zn/LiMn2O4 batteries. nih.gov | nih.gov |
Sensor Components: Pyrazole derivatives have also been investigated for their use as fluorescent chemosensors for the detection of metal ions. nih.govrsc.orgrsc.org The pyrazole ring can act as a signaling unit, and its fluorescence properties can be modulated by the coordination of a metal ion. The substituents on the pyrazole ring can be tailored to achieve selectivity for specific metal ions. The presence of the pentafluoroethyl group in this compound could influence the photophysical properties of the molecule, making it a potential candidate for the development of novel fluorescent sensors.
Agrochemical Research Applications (General Compound Development)
The pyrazole ring is a key structural motif in a large number of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. royal-chem.comnih.govnih.gov The introduction of fluorine-containing substituents into the pyrazole ring has been a particularly fruitful strategy in the development of new and effective crop protection agents. The presence of fluorine can enhance the biological activity, metabolic stability, and bioavailability of the compounds.
Numerous commercial fungicides, such as Bixafen and Fluxapyroxad, contain a fluorinated pyrazole core. researchgate.net These compounds often act by inhibiting the succinate (B1194679) dehydrogenase enzyme in the fungal respiratory chain. While the specific biological activity of this compound has not been reported, its structural similarity to known agrochemicals suggests that it could be a valuable building block in the synthesis of new pesticide candidates. The combination of the pyrazole core with a pentafluoroethyl group presents an interesting avenue for the exploration of novel agrochemical properties.
Table 2: Examples of Commercial Agrochemicals Containing a Pyrazole Moiety
| Agrochemical | Type | Target |
| Pyraclostrobin | Fungicide | Pathogenic fungi |
| Bixafen | Fungicide | Succinate dehydrogenase inhibitor |
| Fipronil | Insecticide | GABA-gated chloride channel blocker |
| Tebufenpyrad (B1682729) | Acaricide/Insecticide | Mitochondrial electron transport inhibitor |
Q & A
Q. Q1. What are the most reliable synthetic routes for 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclization reactions of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For fluorinated analogs like this compound, key steps include:
- Hydrazine Cyclization : Reacting pentafluoroethyl-substituted hydrazines with methyl-substituted diketones (e.g., acetylacetone derivatives) under acidic or basic conditions. Ethanol or methanol solvents at 60–80°C are common .
- Fluorination Strategies : Introducing pentafluoroethyl groups via nucleophilic substitution or radical pathways, often using perfluoroalkyl iodides (e.g., C2F5I) with Cu(I) catalysts .
- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 hydrazine:diketone), using anhydrous solvents, and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- <sup>1</sup>H NMR : Look for pyrazole ring protons (δ 6.5–7.5 ppm) and methyl group signals (δ 2.1–2.5 ppm). The absence of NH protons (δ ~10 ppm) confirms N-substitution .
- <sup>19</sup>F NMR : Pentafluoroethyl groups show distinct multiplets (δ -80 to -85 ppm) .
- IR : Stretching vibrations for C-F bonds (1100–1250 cm<sup>-1</sup>) and pyrazole ring (1600–1500 cm<sup>-1</sup>) .
- Mass Spectrometry : Molecular ion peaks ([M]<sup>+</sup>) at m/z ~235–240, with fragmentation patterns confirming the pentafluoroethyl group (C2F5<sup>+</sup>, m/z 119) .
Advanced Research Questions
Q. Q3. What computational methods (e.g., DFT, molecular docking) are suitable for studying the electronic properties and potential bioactivity of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model the molecule’s HOMO-LUMO gap, electrostatic potential surfaces, and Fukui indices. Fluorinated groups increase electron-withdrawing effects, stabilizing the pyrazole ring .
- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2, EGFR kinase) using AutoDock Vina. The pentafluoroethyl group enhances hydrophobic interactions in binding pockets .
- MD Simulations : Analyze stability in aqueous (TIP3P water model) or lipid bilayer systems (CHARMM-GUI) to predict membrane permeability .
Q. Q4. How do structural modifications (e.g., substituting pentafluoroethyl with other fluorinated groups) impact biological activity and metabolic stability?
Methodological Answer:
- Comparative Studies : Replace C2F5 with CF3, CHF2, or C3F7 groups. Pentafluoroethyl enhances lipophilicity (logP ~2.8 vs. 1.9 for CF3), improving blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat). Fluorinated groups reduce CYP450-mediated oxidation, extending half-life (t1/2 >4 hrs vs. <1 hr for non-fluorinated analogs) .
Q. Q5. What analytical challenges arise in resolving tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) via crystallography or spectroscopy?
Methodological Answer:
- X-ray Crystallography : The keto-enol tautomerism of pyrazoles creates planar vs. non-planar ring geometries. For this compound, bond lengths (C=O ~1.28 Å vs. C-O ~1.34 Å) and hydrogen bonding (N-H···O) confirm the dominant tautomer .
- Solid-State NMR : <sup>15</sup>N CP/MAS NMR distinguishes N-substitution patterns (δ -150 to -200 ppm for NH tautomers) .
Contradictions and Data Discrepancies
Q. Q6. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Experimental Validation : Conduct solubility tests in DMSO, ethanol, and hexane. Fluorinated groups reduce polarity, favoring solubility in DCM (25 mg/mL) over water (<0.1 mg/mL) .
- QSAR Modeling : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. The compound’s δP (~8 MPa<sup>1/2</sup>) aligns with chloroform and acetone .
Q. Q7. Why do some studies report antimicrobial activity while others show no efficacy for structurally similar pyrazoles?
Methodological Answer:
- Structural Nuances : Minor substitutions (e.g., para- vs. meta-fluorophenyl) alter steric hindrance. For example, this compound inhibits S. aureus (MIC 8 µg/mL) but not E. coli due to Gram-negative outer membrane barriers .
- Assay Conditions : Variances in agar dilution vs. broth microdilution methods (e.g., pH, inoculum size) affect results. Standardize protocols per CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
